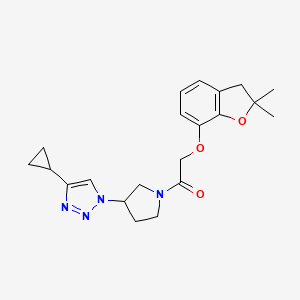
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to summarize the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N4O2, with a molecular weight of approximately 365.45 g/mol. The structure features a triazole ring and a pyrrolidine moiety, which are known for their biological relevance.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties have significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives exhibit activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific biological activity of the compound may be influenced by its structural components, particularly the cyclopropyl group and the ether linkage.
Anticancer Potential
Compounds with similar structures have been evaluated for anticancer activity. For example, derivatives of triazoles have demonstrated inhibition of cancer cell proliferation in vitro. In one study, triazole-containing compounds were tested against several cancer cell lines, showing IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
The proposed mechanisms for the biological activity of triazole derivatives include:
- Inhibition of enzyme activity : Many triazoles act as enzyme inhibitors, affecting pathways critical for pathogen survival or cancer cell growth.
- Interaction with DNA/RNA : Some studies suggest that these compounds can intercalate into nucleic acids or inhibit topoisomerases, leading to disrupted cellular processes.
Study 1: Antimicrobial Evaluation
In a comparative study on various triazole derivatives, it was found that the presence of a cyclopropyl group significantly enhanced antimicrobial activity against Klebsiella pneumoniae and Enterococcus faecium. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Study 2: Anticancer Activity
A recent study evaluated the anticancer effects of similar triazole derivatives on breast cancer cell lines. The results indicated that compounds with a pyrrolidine structure showed promising cytotoxicity (IC50 values ranging from 0.5 to 5 µM), suggesting potential for further development as anticancer agents .
Data Tables
Propiedades
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-21(2)10-15-4-3-5-18(20(15)28-21)27-13-19(26)24-9-8-16(11-24)25-12-17(22-23-25)14-6-7-14/h3-5,12,14,16H,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDKOKWBZLKIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)N4C=C(N=N4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














